

Application of curdlan in food as a gelling agent.

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Compound of Interest

Compound Name: **Curdlan**
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Application of Curdlan as a Gelling Agent in Food

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curdlan, a neutral β -1,3-glucan produced by the bacterium *Alcaligenes faecalis*, is a versatile food additive renowned for its unique thermal gelling properties.^{[1][2]} Unlike many other gelling agents, **curdlan** is insoluble in water at room temperature but forms a firm, resilient gel upon heating.^{[3][4]} This characteristic, along with its tasteless, odorless, and colorless nature, makes it an invaluable ingredient in the food industry for texture modification, water retention, and improving the overall quality of various products.^{[5][6]} **Curdlan** has been approved as a food additive by the US Food and Drug Administration (FDA).^[7]

Curdlan's ability to form two distinct types of gels—thermo-reversible low-set gels and thermo-irreversible high-set gels—provides a wide range of application possibilities in processed foods.^[2]

Mechanism of Gelation

Curdlan's gelling functionality is dictated by temperature. It can form two types of gels:

- Low-set Gels: When an aqueous suspension of **curdlan** is heated to approximately 55-65°C and then cooled, it forms a thermo-reversible gel.^[2] This means the gel can revert to a liquid

state upon reheating. This type of gel is relatively soft.

- High-set Gels: Heating the **curdlan** suspension to temperatures above 80°C results in the formation of a thermo-irreversible gel, which is much stronger and does not melt upon reheating.[2][7] This stability makes it ideal for products that undergo high-temperature processing, such as retorting or frying.[8]

The gelation mechanism involves changes in the helical structure of the **curdlan** molecules. At lower temperatures, single-helix structures are formed, leading to the low-set gel. At higher temperatures, a more stable, triple-helix structure is formed, resulting in the high-set gel.[9]

Physicochemical Properties of Curdlan Gels

Curdlan gels exhibit several key properties that are advantageous in food applications:

- Thermal Stability: High-set **curdlan** gels are extremely heat-stable, making them suitable for use in baked goods, fried foods, and retorted products.[8][10]
- Freeze-Thaw Stability: **Curdlan** gels demonstrate excellent stability during freezing and thawing cycles, with minimal water separation (syneresis).[8] This is a significant advantage over other gelling agents like agar.[2]
- pH Stability: **Curdlan** forms stable gels over a wide pH range, typically from 2.5 to 10.[3][4]
- Water Holding Capacity: **Curdlan** has a high water-holding capacity, which contributes to the juiciness and yield of products like sausages and hams.[11]

Quantitative Data on Curdlan Gel Properties

The following tables summarize quantitative data on the properties of **curdlan** gels under various conditions.

Table 1: Effect of **Curdlan** Concentration and Temperature on Gel Strength

Curdlan Concentration (% w/w)	Heating Temperature (°C)	Gel Strength (g/cm ²)	Reference
2%	90	730	[3] [4]
3%	60-70	~Constant	[4]
3%	>70	Increasing	[4]
Not Specified	<60	Too soft to measure	[7]
Not Specified	60-80	Gradual increase	[7]
Not Specified	>90	Highest strength	[7]

Table 2: Typical Usage Levels of **Curdlan** in Food Products

Food Product	Typical Usage Level (%)	Effect	Reference
Low-fat Beef Sausage	0.1 - 0.7	Improved water-holding capacity, hardness, and chewiness	[11]
Beef Emulsified Sausage	0.75 - 2.25	Improved texture	[12]
Low-fat Model Sausage	1.0	Improved functional and textural properties	[6]
Tofu Noodles	5-9 g (in 50g tapioca)	Improved texture and cooking quality	[13]
High-Fiber Pasta	up to 2.5	Improved cohesiveness, hardness, and chewiness	[14]
Rice Noodles	0.1 - 2.0	Enhanced gel formation and denser structure	[15]

Experimental Protocols

Protocol 1: Preparation of a Basic Curdlan Gel and Texture Profile Analysis (TPA)

Objective: To prepare a standard **curdlan** gel and evaluate its textural properties.

Materials:

- **Curdlan** powder
- Distilled water
- Homogenizer

- Water bath
- Texture Analyzer with a cylindrical probe

Procedure:

- Dispersion: Disperse a specific concentration of **curdlan** powder (e.g., 2% w/v) in distilled water at room temperature using a homogenizer.[16]
- Degassing: Deaerate the suspension under a vacuum to remove air bubbles.[16]
- Gel Formation:
 - For Low-set Gel: Heat the suspension in a sealed container in a water bath to 60-65°C for 10-30 minutes, then cool to below 40°C.[2]
 - For High-set Gel: Heat the suspension in a sealed container in a boiling water bath ($\geq 80^{\circ}\text{C}$) for 10-30 minutes, then cool.[2][16]
- Sample Preparation: Carefully remove the gel from the container and cut it into uniform cylindrical samples (e.g., 15 mm height, 20 mm diameter).
- Texture Profile Analysis (TPA):
 - Use a Texture Analyzer to perform a two-cycle compression test on the gel samples.
 - Typical settings: 50% compression of the original height with a cylindrical probe at a constant speed.
 - Measure parameters such as hardness, cohesiveness, springiness, and chewiness.[17]

Protocol 2: Application of Curdlan in Low-Fat Sausage Production

Objective: To demonstrate the use of **curdlan** as a fat replacer and texture enhancer in a low-fat sausage formulation.

Materials:

- Lean ground meat (e.g., beef, pork)

- **Curdlan**

- Water
- Salt and seasonings
- Sausage casings
- Meat grinder and stuffer

Procedure:

- **Curdlan** Pre-hydration: Disperse **curdlan** (e.g., 1% of the final product weight) in cold water.
- Meat Preparation: Grind the lean meat to the desired coarseness.
- Mixing: In a mixer, combine the ground meat, salt, and seasonings. Gradually add the pre-hydrated **curdlan** solution and continue mixing until a uniform batter is formed.
- Stuffing: Stuff the meat batter into sausage casings.
- Cooking: Cook the sausages to a safe internal temperature (e.g., by steaming, smoking, or boiling). The heating process will activate the gelling of the **curdlan**.
- Evaluation: After cooling, evaluate the sausages for texture (e.g., using TPA), cooking loss, and sensory characteristics. Compare the results with a full-fat control sausage and a low-fat sausage without **curdlan**.[\[6\]](#)[\[11\]](#)

Protocol 3: Improving the Texture of Noodles with Curdlan

Objective: To enhance the elasticity, chewiness, and cooking quality of noodles using **curdlan**.

Materials:

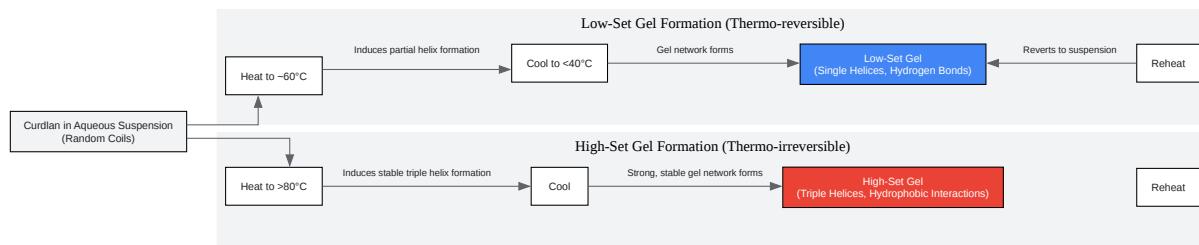
- Flour (e.g., wheat, rice)

- **Curdlan**
- Water
- Salt
- Noodle making machine (or by hand)

Procedure:

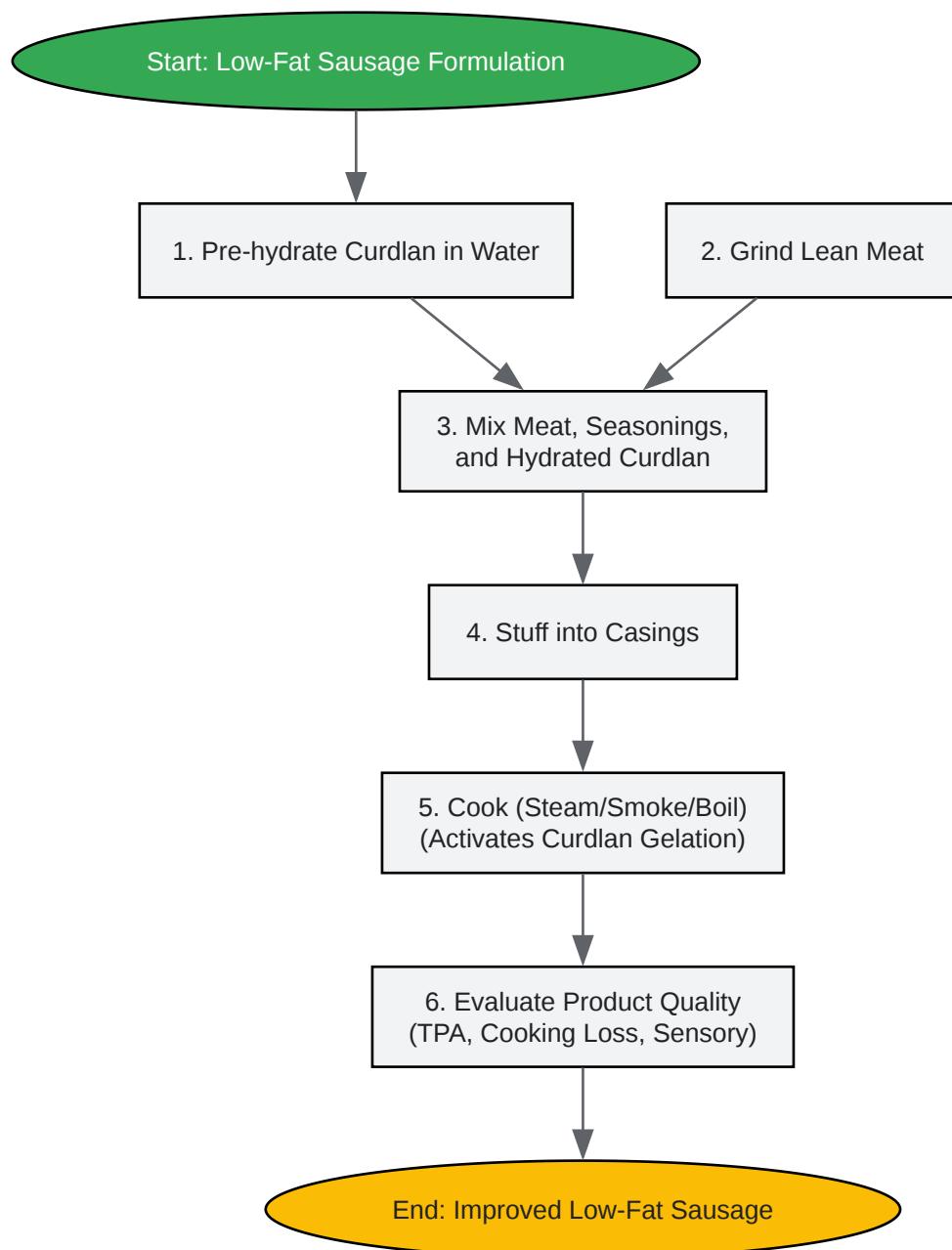
- Dry Ingredient Blending: Thoroughly mix the flour, salt, and **curdlan** powder (e.g., 0.5-2.5% of flour weight).[15][18]
- Dough Formation: Gradually add water to the dry ingredients while mixing to form a stiff dough.
- Resting: Allow the dough to rest for at least 30 minutes to ensure proper hydration.
- Sheeting and Cutting: Pass the dough through a noodle machine to form sheets of the desired thickness, then cut into noodles.
- Cooking: Cook the noodles in boiling water until they reach the desired doneness.
- Evaluation: Assess the cooked noodles for texture (firmness, elasticity), cooking loss (amount of solids lost to the cooking water), and sensory attributes. Compare these with noodles made without **curdlan**.[5][19]

Visualizations



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Caption: **Curdlan**'s dual gelation pathway.



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Caption: Workflow for low-fat sausage production with **curdlan**.

Conclusion

Curdlan's unique heat-induced gelling properties, coupled with its stability and neutral sensory profile, make it a highly effective and versatile ingredient in the food industry. It offers solutions for texture enhancement, moisture retention, and fat replacement in a wide array of food

products. The provided protocols offer a foundational approach for researchers and developers to explore the potential of **curdlan** in creating innovative and improved food formulations.

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